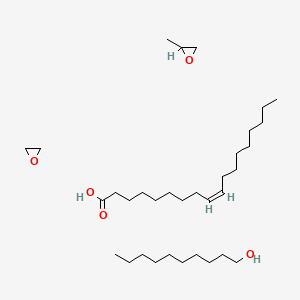![molecular formula C15H23N3O3 B14476190 N~2~-[4-(Diethylamino)phenyl]-L-glutamine CAS No. 65540-59-2](/img/structure/B14476190.png)
N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)phenyl]-L-glutamine typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with L-glutamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Diethylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[4-(Diethylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-[4-(Diethylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N2-[4-(Diethylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with cellular receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide
Uniqueness
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
65540-59-2 |
|---|---|
Fórmula molecular |
C15H23N3O3 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[4-(diethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H23N3O3/c1-3-18(4-2)12-7-5-11(6-8-12)17-13(15(20)21)9-10-14(16)19/h5-8,13,17H,3-4,9-10H2,1-2H3,(H2,16,19)(H,20,21)/t13-/m0/s1 |
Clave InChI |
NGUVKHQZRHZCIU-ZDUSSCGKSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


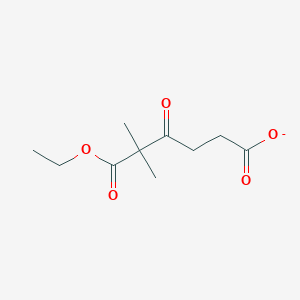
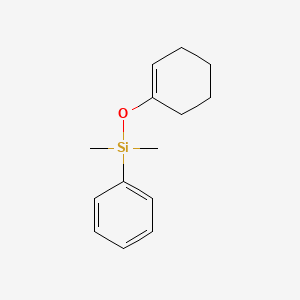

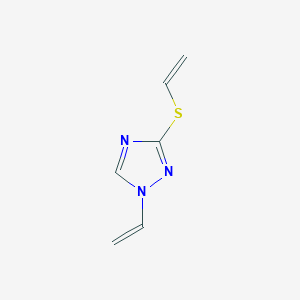
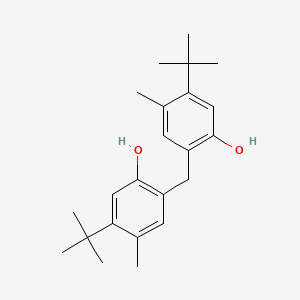

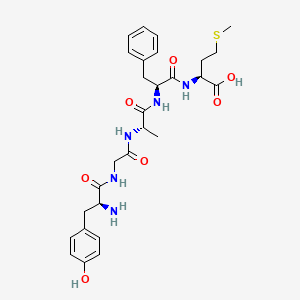
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
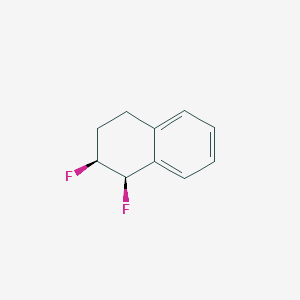

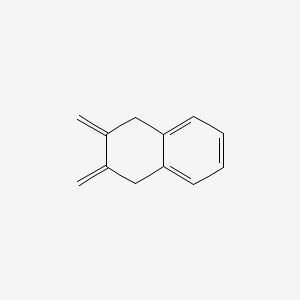
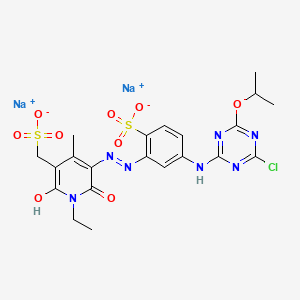
![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
